Phosphonothrixin

Herbicide discovery Mode of action Riboflavin biosynthesis

Phosphonothrixin addresses the 30-year innovation gap in herbicide discovery. As the first known DHBPS inhibitor, it provides a validated novel mode of action to combat resistant weeds-unlike glufosinate. The (S)-enantiomer is essential for activity; the cyclic analog is significantly less potent, confirming even minor structural changes abolish function. • Targets riboflavin biosynthesis enzyme DHBPS; competitively inhibits with substrate ribulose-5-phosphate. • Enantioselective total synthesis via enzymatic resolution enables scalable, cost-effective racemic or (S)-enantiomer supply for field trials. • Defined 14-gene ftx biosynthetic cluster provides a genetic blueprint for fermentation-based production, circumventing complex chemical synthesis.

Molecular Formula C5H11O6P
Molecular Weight 198.11 g/mol
Cat. No. B1250619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonothrixin
Synonyms2-hydroxy-2-hydroxymethyl-3-oxobutylphosphonic acid
phosphonothrixin
Molecular FormulaC5H11O6P
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESCC(=O)C(CO)(CP(=O)(O)O)O
InChIInChI=1S/C5H11O6P/c1-4(7)5(8,2-6)3-12(9,10)11/h6,8H,2-3H2,1H3,(H2,9,10,11)
InChIKeyFFRZUQDLEGTSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonothrixin: A Novel Herbicidal Phosphonate


Phosphonothrixin (PTX) is a phosphonate natural product herbicidal antibiotic originally isolated from the fermentation broth of Saccharothrix sp. ST-888 [1]. It is characterized by a stable carbon-phosphorus (C-P) bond and a unique, branched carbon skeleton [2]. Unlike the major commercial herbicide glufosinate (phosphinothricin) which inhibits glutamine synthetase, phosphonothrixin has been recently identified as the first known inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a key enzyme in the riboflavin (vitamin B2) biosynthetic pathway [3]. This novel target represents a brand-new mode of action for weed control, a critical differentiator given the 30-year gap in discovering new herbicide targets and the escalating crisis of herbicide-resistant weeds [2].

Mode of Action
First reported DHBPS inhibitor for riboflavin pathway studies
Enantiomer Dependence
Reported requirement for (S)-configuration; cyclic analog shows lower activity
Research Target
Supports resistance-breaking herbicide target discovery studies

Phosphonothrixin: No Substitute Exists


Generic substitution of phosphonothrixin with other herbicidal phosphonates or even close structural analogs is not scientifically valid due to three key differentiators. First, phosphonothrixin's mode of action (DHBPS inhibition) is unique among all known herbicides, including the widely used phosphonate glufosinate (phosphinothricin) which targets glutamine synthetase [1]. Second, the (S)-enantiomer of phosphonothrixin is essential for activity; its cyclic analog, (S)-cyclic phosphonothrixin, exhibits significantly lower herbicidal activity due to conformational restriction, demonstrating that even minor structural changes abolish potency [2]. Third, the complex biosynthetic machinery required for phosphonothrixin production—involving a unique split-gene transketolase (PtxB5/6) and a 14-gene operon—is not present in strains producing other phosphonates like valinophos [3]. Therefore, procurement of the authentic, enantiomerically pure (S)-phosphonothrixin is essential for research and development of this novel herbicide prototype.

  • Mode of action divergence
    Glufosinate targets glutamine synthetase, not DHBPS; target pathway may not transfer.
  • Conformational specificity
    (S)-cyclic phosphonothrixin has lower activity; minor structural changes may abolish response.
  • Biosynthetic pathway mismatch
    Valinophos gene cluster does not produce phosphonothrixin; ftx cluster identity is required.

Phosphonothrixin Evidence Summary


Unique Mode of Action: DHBPS Inhibition

Phosphonothrixin is the first herbicide known to inhibit L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), an enzyme in the riboflavin (vitamin B2) biosynthetic pathway [1]. In contrast, the commercial phosphonate herbicide glufosinate (phosphinothricin) irreversibly inhibits glutamine synthetase, a distinct and well-exploited target [2]. This is a fundamental mechanistic differentiation, not a matter of potency.

Mode of Action
Head-to-head
DHBPS (riboflavin pathway) vs Glutamine synthetase
Reported first inhibitor of DHBPS; distinct from commercial phosphonate herbicides.
Qualitative target difference; validated by crystallography.
Herbicide discovery Mode of action Riboflavin biosynthesis Herbicide resistance

Conformational Specificity for Activity

The herbicidal activity of phosphonothrixin is exquisitely sensitive to its conformation. A direct comparison shows that the rigid cyclic derivative, (S)-cyclic phosphonothrixin, has demonstrably lower activity than the parent (S)-phosphonothrixin [1]. This loss of activity is attributed to the fixed conformation of the cyclic analog, which presumably cannot adopt the bioactive geometry required for enzyme binding [1]. This demonstrates that even a cyclized version of the same molecule is not a viable substitute.

Conformational Activity
Head-to-head
(S)-PTX: Higher vs (S)-cyclic: Lower
Native conformation supports enzyme binding; cyclic restriction reduces activity.
Exact IC50/ED50 not reported in abstract.
Structure-activity relationship Conformational analysis Herbicidal activity

Biosynthetic Gene Cluster & Heterologous Expression

Phosphonothrixin production is governed by a specific 14-gene operon, designated the ftx gene cluster [1]. This cluster has been functionally validated; when expressed in a heterologous host, it confers the ability to produce phosphonothrixin [1]. This is a key differentiator from other phosphonate pathways, such as that for valinophos, which shares only early biosynthetic steps but diverges significantly thereafter [1].

Gene Cluster
Head-to-head
ftx operon: 14 genes, heterologously expressed → PTX production
Defines production capability; valinophos cluster yields different product.
Validated in actinobacteria.
Biosynthesis Gene cluster Heterologous expression Metabolic engineering

Scalable Racemic Synthesis

A concise and scalable synthetic route for racemic (±)-phosphonothrixin has been developed, achieving an overall yield of 18% in just six steps [1]. This represents a significant improvement over earlier, more laborious asymmetric syntheses [2]. The racemic mixture is a practical entry point for large-scale studies or as a starting material for further derivatization.

Racemic Synthesis
Cross-study
18% yield, 6 steps
Supports scalable procurement for field-trial formulation studies.
Racemic mixture; enantiopure route more laborious.
Total synthesis Scalable synthesis Process chemistry

Microbial Selectivity

Phosphonothrixin exhibits a notable lack of activity against bacteria and fungi [1]. This selectivity profile suggests a minimal impact on the soil microbiome, which is a key differentiator from broad-spectrum biocides. While glufosinate also has a microbial origin, its impact on soil microorganisms can be more complex [2].

Microbial Selectivity
Class-level
Inactive vs bacteria and fungi
Reported selectivity may support soil-microbiome safety endpoint studies.
Class-level inference; limited source; requires validation.
Selectivity Soil microbiome Ecotoxicity

Phosphonothrixin Application Scenarios


Novel Herbicide Target Discovery

Phosphonothrixin is the ideal tool compound for investigating DHBPS as a novel herbicidal target. Researchers can use it to validate target engagement, study resistance mechanisms, and perform high-throughput screens for more potent inhibitors. This scenario leverages the compound's unique and validated mode of action, differentiating it from glufosinate and other commercial herbicides [1].

Structure-Based Design with SAR Data

The SAR data showing that the cyclic analog is inactive [2] provides a critical structural constraint for computational modeling and medicinal chemistry efforts. Procurement of authentic (S)-phosphonothrixin is essential for co-crystallization studies with DHBPS, enabling structure-guided optimization of this novel herbicide scaffold [1].

Metabolic Engineering for Scalable Production

For industrial biotechnology and agricultural chemical companies, the ftx gene cluster [3] is a defined genetic blueprint. Procuring the cluster (or strains expressing it) enables the development of a fermentation-based production process, circumventing the need for complex chemical synthesis and ensuring a sustainable, cost-effective supply of this novel herbicide lead.

Formulation & Field Trials with Racemate

The scalable, 6-step synthesis of racemic phosphonothrixin [4] provides a practical and economical source of material for initial greenhouse trials, formulation development, and large-scale field testing. This approach allows researchers to evaluate the compound's agronomic potential and environmental fate without the prohibitive cost of enantiopure material from early-stage syntheses.

Application
Selection Property
Validation Focus
DHBPS target engagement research
Unique DHBPS inhibition mode
Riboflavin pathway inhibition endpoints
Structure-based herbicide design
(S)-enantiomer conformational specificity
Co-crystallization and SAR model validation
Metabolic engineering for production
ftx gene cluster identity
Heterologous expression and phosphonate production
Field trial formulation studies
Scalable racemic synthetic route
Agronomic potential and environmental fate endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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